molecular formula C28H29NO6 B11680781 Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11680781
M. Wt: 475.5 g/mol
InChI Key: GIMRVEZIARCPLG-UHFFFAOYSA-N
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Description

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, aromatic aldehydes, and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets and form stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

The uniqueness of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) is a synthetic derivative of quinoline known for its diverse biological activities. This article aims to explore its biological activity, including its potential anticancer properties and other therapeutic effects, supported by various studies and data.

  • Molecular Formula : C30H33NO8
  • Molecular Weight : 535.58 g/mol
  • CAS Number : Not specified in the sources but can be referenced based on the chemical structure.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from research on its anticancer properties:

Cell Line IC50 (µM) Reference
HCT-15 (Colorectal)7.94 ± 1.6
U251 (Glioblastoma)9.24 ± 0.9
MCF-7 (Breast)>50
K-562 (Leukemia)>50

In a study examining the cytotoxic activity of various derivatives, the compound demonstrated significant inhibition of cell growth in HCT-15 cells with an IC50 value comparable to standard chemotherapeutics such as Cisplatin and Gefitinib. The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

The compound's anticancer activity is believed to be mediated through several mechanisms:

  • Nucleophilic Character : The presence of carbonyl and hydroxyl groups enhances its nucleophilicity, allowing it to interact effectively with biological macromolecules.
  • Molecular Docking Studies : Computational studies indicate that the compound shows a strong binding affinity to PARP-1 protein, which is crucial in DNA repair mechanisms. This suggests potential applications in targeting cancer cells with defective DNA repair pathways .
  • Electrophilic Sites : The phenyl rings and carbonyl groups serve as electrophilic sites that may facilitate interactions with nucleophilic residues in proteins.

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Effects : Similar quinoline derivatives have shown antimicrobial properties against various pathogens, suggesting that this compound may also possess such effects .
  • Anti-inflammatory Potential : Compounds in this class are often investigated for their anti-inflammatory effects, which could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Cytotoxicity Assay : In vitro assays using sulforhodamine B (SRB) demonstrated that the compound effectively inhibited cell growth across multiple cancer cell lines while showing lower toxicity towards normal cells .
  • In Silico Studies : Theoretical calculations using density functional theory (DFT) indicated that molecular parameters correlate well with experimental results, supporting the observed biological activities .

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-(4-acetyloxy-3-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29NO6/c1-5-34-24-15-19(11-12-23(24)35-17(3)30)26-25(28(32)33-4)16(2)29-21-13-20(14-22(31)27(21)26)18-9-7-6-8-10-18/h6-12,15,20,26,29H,5,13-14H2,1-4H3

InChI Key

GIMRVEZIARCPLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C)OC(=O)C

Origin of Product

United States

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